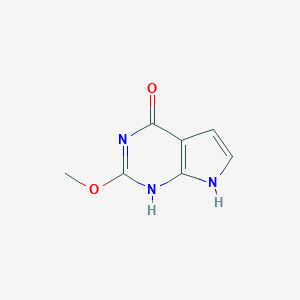

6-Hydroxy-2-methoxy-7-deazapurine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-3H,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKWGPQGJOITCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CN2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326939 | |

| Record name | 2-Methoxy-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90057-07-1 | |

| Record name | 2-Methoxy-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Core: A Technical Guide to 6-Hydroxy-2-methoxy-7-deazapurine and the Broader Potential of the 7-Deazapurine Scaffold

This technical guide delves into the chemical identity and therapeutic context of 6-Hydroxy-2-methoxy-7-deazapurine (CAS Number: 90057-07-1) . While public domain research on this specific analogue is notably limited, its structural backbone, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, is a cornerstone in contemporary medicinal chemistry. This document will first define the known characteristics of our title compound and then expand to provide an in-depth exploration of the synthesis, biological activities, and therapeutic promise of the broader 7-deazapurine class, offering critical insights for researchers and drug development professionals.

Profiling the Core Compound: this compound

This compound is a heterocyclic organic compound. Its fundamental properties, as collated from chemical suppliers, are summarized below. It is important to note that this compound is primarily available for research purposes, and extensive peer-reviewed studies detailing its synthesis or biological activity are not readily found in the public domain.[1][2][3][4][5]

| Property | Value | Source(s) |

| CAS Number | 90057-07-1 | [1][2][3] |

| Molecular Formula | C₇H₇N₃O₂ | [1][2] |

| Molecular Weight | 165.15 g/mol | [1] |

| Synonyms | 2-Methoxy-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one, 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-ol, 1,7-Dihydro-2-Methoxy-4H-pyrrolo[2,3-d]pyrimidin-4-one, NSC 622774 | [2] |

The scarcity of dedicated research on this compound suggests it may be a novel scaffold for exploration or a specialized intermediate in proprietary synthetic pathways. The true value in its study lies in understanding its place within the highly active class of 7-deazapurine analogues.

The 7-Deazapurine Scaffold: A Privileged Structure in Drug Discovery

The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, ring system is an isostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom.[6][7] This seemingly subtle modification has profound effects on the molecule's electronic properties and biological activity. The carbon at the 7-position makes the five-membered ring more electron-rich and provides a valuable handle for synthetic modification.[6][7] These characteristics have rendered the 7-deazapurine scaffold a "privileged structure" in the design of a multitude of therapeutic agents, particularly in the realms of oncology and virology.[6][7]

General Synthesis Strategies for 7-Deazapurine Derivatives

The synthesis of substituted 7-deazapurines often commences with a pre-functionalized pyrrolo[2,3-d]pyrimidine core. A common and versatile starting material is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which allows for subsequent derivatization at key positions.

Glycosylation: The Vorbrüggen Approach

For the synthesis of 7-deazapurine nucleosides, a widely employed method is the Vorbrüggen glycosylation. This reaction typically involves the coupling of a silylated 7-deazapurine base with a protected ribose acetate in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[8]

References

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | 90057-07-1 [chemicalbook.com]

- 4. fishersci.be [fishersci.be]

- 5. scbt.com [scbt.com]

- 6. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

"biological activity of 6-Hydroxy-2-methoxy-7-deazapurine"

Exploring compound activity

I'm currently immersed in Google searches, focusing on 6-Hydroxy-2-methoxy-7-deazapurine. I'm prioritizing its synthesis, mechanism, potential applications, and related compounds. I'm hoping to identify relevant biological activities and literature to better understand the compound. My goal is to map out the current knowledge base.

Developing biological context

I've decided to begin with a deep dive into the biological activity of this compound. My searches are zeroing in on synthesis routes, the mechanism of action, potential therapeutic applications, and any known derivatives. This initial phase involves critical analysis of results to develop a logical structure. Next, I'll draft the guide content, with a clear introduction to 7-deazapurine analogs and specifics on this compound.

Defining methodological approach

My approach will be thorough, starting with biological activity searches for this compound, focusing on synthesis, mechanism, and potential uses. Results analysis will reveal key themes, forming the guide's structure. I'll begin drafting the guide, introducing 7-deazapurine analogs and this compound. Quantitative data will be summarized in tables, and visual representations of signaling pathways and experimental workflows will be generated. Detailed methodologies and a complete reference section will follow, with a final review for accuracy and adherence.

Investigating Initial Data

I've hit a slight snag. Pinpointing "biological activity of this compound" directly has proven tricky. My initial search mostly surfaces related work on the wider 7-deazapurine derivatives. This encompasses their synthesis and known activities: kinase inhibition, anticancer, and antiviral properties.

Pivoting the Approach

I've realized that the specific compound's data is sparse. Instead, I'll structure the guide around the broader 7-deazapurine scaffold. Highlighting its derivatives' known biological activities, I'll use the specific substitutions as a focal point to discuss structure-activity relationships. This will involve an introduction to the 7-deazapurine core and synthesis strategies.

Structuring the Guide

Okay, I've outlined the guide's structure. It'll begin with a 7-deazapurine overview, then delve into synthesis, and culminate in a detailed exploration of biological activities. The core will focus on kinase inhibition, anticancer, and antiviral effects, drawing heavily on the existing search results. I'll also briefly cover other potential activities.

Developing a Comprehensive Structure

I'm now fully immersed in the updated structure. The plan is to start with the core 7-deazapurine scaffold, explaining its medicinal chemistry relevance. Then, I'll move on to synthesis strategies, focusing on Vorbrüggen glycosylation and palladium-catalyzed cross-coupling. The heart of the guide will be a deep dive into biological activities like kinase inhibition, anticancer, and antiviral effects. I will also explore how the 6- and 2-substituents impact these activities, and will conclude with detailed experimental protocols and data presentation.

Restructuring the Project

I've refined my approach. Instead of a narrow focus, I'm building a guide centered on the 7-deazapurine scaffold, the introduction will highlight its role in medicinal chemistry. The synthesis section will cover Vorbrüggen glycosylation and cross-coupling reactions. The core details kinase inhibition, anticancer, and antiviral effects and I will discuss how substitutions at the 6 and 2 positions affect the structure-activity relationship. I will conclude with experimental protocols and data presentation.

"mechanism of action of 6-Hydroxy-2-methoxy-7-deazapurine"

An In-depth Technical Guide to Elucidating the Mechanism of Action of 6-Hydroxy-2-methoxy-7-deazapurine

Abstract

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, renowned for its versatility in generating compounds with a wide array of biological activities, including potent anticancer and antiviral properties.[1][2][3] While extensive research has been conducted on various substituted 7-deazapurine derivatives, the specific mechanism of action for this compound remains largely uncharacterized in publicly available literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and elucidate the mechanism of action of this compound. Drawing upon the known biological activities of structurally related 7-deazapurine analogs, we present hypothesized mechanisms and a detailed, field-proven experimental workflow to identify its molecular targets and downstream cellular effects.

Introduction: The 7-Deazapurine Scaffold - A Foundation for Potent Bioactivity

The 7-deazapurine scaffold is an analog of the natural purine core where the nitrogen atom at position 7 is replaced by a carbon atom.[2][3] This modification increases the electron density of the five-membered ring and provides a vector for further chemical substitutions, enhancing the potential for specific interactions with biological targets.[2][3] Derivatives of this scaffold have been successfully developed as potent inhibitors of a variety of enzymes, particularly protein kinases, and have shown promise as cytotoxic agents that are incorporated into DNA and RNA after intracellular phosphorylation.[1][2][4]

Given the substitutions at the 2 and 6 positions of the purine-like ring, this compound holds significant potential for novel biological activity. This guide serves as a roadmap for uncovering that potential.

Hypothesized Mechanisms of Action Based on Structural Analogs

Based on the extensive literature on 7-deazapurine derivatives, we can postulate several plausible mechanisms of action for this compound. These hypotheses form the basis of our proposed experimental investigation.

-

Hypothesis 1: Kinase Inhibition: The most prominent activity of 7-deazapurine derivatives is the inhibition of protein kinases.[1][4][5][6] These compounds can act as ATP-competitive inhibitors, targeting the ATP-binding site of kinases involved in cell signaling, proliferation, and survival. Key kinase families that are often targeted by this scaffold include Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Casein Kinase 1 (CK1).[1][4]

-

Hypothesis 2: Inhibition of Adenosine Kinases: Several 7-deazapurine derivatives have been identified as potent inhibitors of adenosine kinases, enzymes crucial for the salvage pathway of adenosine metabolism.[2][7] Inhibition of these enzymes can disrupt cellular energy homeostasis and nucleotide pools.

-

Hypothesis 3: Cytotoxicity via Nucleic Acid Incorporation: Some 7-deazapurine ribonucleosides exhibit cytotoxic effects by being phosphorylated within the cell and subsequently incorporated into RNA and DNA.[2][3] This leads to the inhibition of protein synthesis and the induction of DNA damage, ultimately triggering apoptosis.[2][3] While this compound is not a nucleoside itself, its potential for intracellular modification cannot be ruled out without experimental validation.

A Systematic Experimental Workflow for Mechanism of Action Elucidation

The following multi-stage experimental plan is designed to systematically test our hypotheses and identify the definitive mechanism of action of this compound.

Stage 1: Initial Phenotypic and Broad-Spectrum Screening

The initial stage focuses on characterizing the compound's general biological activity and identifying potential target classes.

3.1. Cell Viability and Cytotoxicity Assays

-

Objective: To determine the compound's effect on the proliferation of various cancer cell lines and to establish a dose-response curve.

-

Protocol:

-

Seed a panel of diverse cancer cell lines (e.g., leukemia, breast, lung, colon) in 96-well plates.

-

Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Assess cell viability using a resazurin-based assay, which measures metabolic activity.

-

Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

-

3.2. Broad-Spectrum Kinase Profiling

-

Objective: To screen the compound against a large panel of kinases to identify potential targets.

-

Protocol:

-

Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers radiometric or fluorescence-based assays.

-

Screen this compound at a standard concentration (e.g., 10 µM) against a panel of over 400 human kinases.

-

Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition.

-

3.3. Adenosine Kinase Inhibition Assay

-

Objective: To specifically test for inhibition of human adenosine kinase.

-

Protocol:

-

Use a commercially available adenosine kinase assay kit.

-

Incubate recombinant human adenosine kinase with adenosine, ATP, and varying concentrations of this compound.

-

Measure the production of ADP, which is proportional to adenosine kinase activity.

-

Determine the IC50 value.

-

Stage 2: Target Validation and Cellular Confirmation

Once initial hits are identified, the next stage is to validate these targets in a cellular context.

3.4. Western Blot Analysis of Downstream Signaling

-

Objective: To determine if the compound modulates the signaling pathways of the identified target kinases in cells.

-

Protocol:

-

Treat a sensitive cancer cell line with this compound at concentrations around its IC50.

-

Lyse the cells and perform Western blot analysis using antibodies against the phosphorylated and total forms of the downstream substrates of the target kinase.

-

A decrease in the phosphorylation of a known substrate would provide strong evidence of target engagement.

-

3.5. Cell Cycle Analysis

-

Objective: To assess the compound's effect on cell cycle progression, a common outcome of CDK inhibition.

-

Protocol:

-

Treat cells with the compound for 24-48 hours.

-

Fix the cells and stain their DNA with propidium iodide.

-

Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

3.6. Apoptosis Assay

-

Objective: To determine if the compound induces programmed cell death.

-

Protocol:

-

Treat cells with the compound for 48-72 hours.

-

Stain the cells with Annexin V and propidium iodide.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

-

Stage 3: Biochemical and Biophysical Characterization

This final stage aims to provide a detailed understanding of the compound-target interaction.

3.7. Isothermal Titration Calorimetry (ITC)

-

Objective: To directly measure the binding affinity and thermodynamics of the compound to its purified target protein.

-

Protocol:

-

Titrate a solution of this compound into a solution containing the purified target kinase.

-

Measure the heat changes associated with the binding events.

-

Fit the data to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

-

3.8. X-ray Crystallography

-

Objective: To determine the three-dimensional structure of the compound in complex with its target protein.

-

Protocol:

-

Co-crystallize this compound with the purified target kinase.

-

Collect X-ray diffraction data from the crystals.

-

Solve the crystal structure to visualize the precise binding mode and key molecular interactions.

-

Data Presentation and Visualization

Clear presentation of quantitative data and experimental workflows is crucial for interpreting results and planning subsequent experiments.

Quantitative Data Summary

| Assay | Cell Line / Target | Result (IC50 / Kd) |

| Cell Viability | CCRF-CEM (Leukemia) | Hypothetical Value: 5.2 µM |

| Cell Viability | MCF-7 (Breast Cancer) | Hypothetical Value: 12.8 µM |

| Kinase Profiling | CDK2/Cyclin A | Hypothetical Value: 0.8 µM |

| Kinase Profiling | GSK3β | Hypothetical Value: 2.1 µM |

| ITC | Purified CDK2/Cyclin A | Hypothetical Value: 0.5 µM |

Experimental and Logical Diagrams

Caption: A systematic workflow for elucidating the mechanism of action.

Caption: Hypothesized kinase inhibition signaling pathway.

Conclusion and Future Directions

This guide provides a robust and logical framework for the comprehensive investigation of the mechanism of action of this compound. By starting with broad phenotypic screens and progressively narrowing the focus to specific molecular interactions, researchers can efficiently and accurately determine how this compound exerts its biological effects. The insights gained from these studies will be invaluable for its future development as a potential therapeutic agent or as a chemical probe to study complex biological processes. The versatility of the 7-deazapurine scaffold suggests that a thorough investigation is warranted and could lead to the discovery of novel and potent molecular entities for drug development.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Deazapurine Nucleosides

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of 7-deazapurine nucleosides, a class of purine analogues that has proven to be a remarkably versatile scaffold in drug discovery. By replacing the N7 atom of the purine ring with a carbon atom, these compounds exhibit altered electronic properties and a new site for chemical modification, leading to a broad spectrum of biological activities.[1][2] This guide traces the journey from the initial discovery of naturally occurring 7-deazapurine antibiotics to the rational design of potent antiviral, anticancer, and antiparasitic agents. We will delve into the pivotal synthetic methodologies that have enabled the exploration of this chemical space, elucidate the intricate mechanisms of action, and present key structure-activity relationship (SAR) data that continue to drive the field forward. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this important class of nucleoside analogues.

A Serendipitous Beginning: The Discovery of Natural 7-Deazapurine Nucleoside Antibiotics

The story of 7-deazapurine nucleosides begins not in the chemist's flask, but in the complex world of microbial natural products. In the 1960s, researchers investigating soil-dwelling Streptomyces bacteria unearthed a trio of nucleoside antibiotics with potent biological activities: Tubercidin, Toyocamycin, and Sangivamycin.[2] These discoveries laid the foundational understanding of the therapeutic potential of the 7-deazapurine scaffold.

-

Tubercidin (7-deazaadenosine): First isolated from Streptomyces tubercidicus, Tubercidin is structurally analogous to adenosine.[3][4] This close resemblance allows it to be readily recognized by cellular machinery, leading to its incorporation into DNA and RNA and subsequent disruption of nucleic acid metabolism.[3] Its resistance to degradation by adenosine deaminase, an enzyme that inactivates adenosine, contributes to its prolonged intracellular activity.[3]

-

Toyocamycin and Sangivamycin: These related nucleosides, also produced by Streptomyces species, feature a nitrile (-CN) and a carboxamide (-CONH2) group at the C5 position of the pyrrolo[2,3-d]pyrimidine core, respectively.[2] Toyocamycin can be enzymatically converted to Sangivamycin.[5] Their potent cytotoxic effects are, in part, attributed to the inhibition of key cellular processes, including the ER stress-induced XBP1 mRNA splicing, a critical pathway for the survival of multiple myeloma cells.[6]

The discovery of these natural products was a watershed moment, demonstrating that the 7-deazapurine core was a "privileged scaffold" – a molecular framework with inherent properties conducive to potent and diverse biological activity.

The Chemist's Art: Enabling the Exploration of 7-Deazapurine Chemical Space

The limited availability and inherent toxicity of the natural 7-deazapurine nucleosides spurred chemists to develop synthetic routes to create novel analogues with improved therapeutic indices. Two cornerstone reactions have been instrumental in this endeavor: the Vorbrüggen glycosylation for the formation of the nucleoside bond and transition metal-catalyzed cross-coupling reactions for the functionalization of the 7-position.

Forging the Nucleoside Bond: The Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is the most widely used method for the synthesis of 7-deazapurine nucleosides.[7] This reaction involves the coupling of a silylated heterocyclic base with a protected sugar, typically an acetylated ribose or deoxyribose, in the presence of a Lewis acid catalyst.[7]

Causality in Experimental Choices: The silylation of the nucleobase is a critical first step. It increases the nucleophilicity of the pyrrole nitrogen and enhances the solubility of the base in the organic solvents used for the reaction. The use of a protected sugar with a participating group at the 2'-position, such as an acetate, ensures the stereoselective formation of the desired β-anomer through the formation of a dioxolenium ion intermediate.[8]

Caption: Generalized workflow of the Vorbrüggen glycosylation.

Experimental Protocol: A Representative Vorbrüggen Glycosylation

-

Silylation of the Nucleobase: The 7-deazapurine base is suspended in an anhydrous solvent (e.g., acetonitrile) and treated with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). The mixture is heated to ensure complete silylation.

-

Glycosylation: The silylated base solution is cooled, and the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) and a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) are added. The reaction is stirred at an elevated temperature until completion, monitored by thin-layer chromatography (TLC).[9]

-

Workup and Deprotection: The reaction is quenched, and the protected nucleoside is purified. The protecting groups on the sugar moiety are then removed, typically by treatment with a base such as sodium methoxide in methanol, to yield the final 7-deazapurine nucleoside.

Functionalization at the 7-Position: The Power of Cross-Coupling

The carbon atom at the 7-position of the 7-deazapurine scaffold provides a unique handle for chemical modification, a feature absent in the parent purines. This has been extensively exploited using transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Negishi couplings.

Causality in Experimental Choices: The Negishi coupling, which utilizes an organozinc reagent, is often favored for its functional group tolerance and the ability to perform the reaction under milder conditions compared to other cross-coupling methods.[10] This is particularly important when dealing with complex and sensitive nucleoside substrates.

Caption: Simplified schematic of a Negishi cross-coupling reaction.

Experimental Protocol: A Representative Negishi Cross-Coupling

-

Preparation of the Organozinc Reagent: The desired aryl or heteroaryl halide is converted to its corresponding organozinc reagent, typically by reaction with zinc dust or a zinc salt.

-

Coupling Reaction: The 7-halo-7-deazapurine nucleoside (e.g., 7-iodo-7-deazaadenosine) is dissolved in an appropriate solvent (e.g., THF or MeCN) along with a palladium catalyst (e.g., Pd(PPh3)4). The organozinc reagent is then added, and the mixture is heated until the reaction is complete.[9][11]

-

Purification: The reaction mixture is worked up, and the desired 7-substituted-7-deazapurine nucleoside is purified by chromatography.

Unraveling the Biological Tapestry: Mechanisms of Action

The diverse biological activities of 7-deazapurine nucleosides stem from their ability to interact with a variety of cellular targets. The primary mechanisms of action can be broadly categorized into two main pathways: incorporation into nucleic acids and inhibition of key enzymes.

The Trojan Horse Strategy: Incorporation into DNA and RNA

Many 7-deazapurine nucleosides exert their cytotoxic and antiviral effects by acting as fraudulent building blocks for DNA and RNA synthesis.

Mechanism of Activation and Incorporation:

Caption: Activation and incorporation of 7-deazapurine nucleosides.

The process begins with the phosphorylation of the nucleoside to its monophosphate form, a reaction often catalyzed by adenosine kinase.[12][13][14][15][16] Subsequent phosphorylations yield the corresponding di- and triphosphate derivatives. These triphosphates can then be recognized as substrates by DNA and RNA polymerases and incorporated into growing nucleic acid chains.[17][18] The presence of the modified base in the nucleic acid can lead to several detrimental outcomes, including:

-

Chain Termination: Certain modifications, particularly at the 2'-position of the sugar, can prevent the addition of the next nucleotide, leading to premature chain termination.[19]

-

DNA Damage: The incorporation of some 7-deazapurine nucleosides, such as 7-hetaryl-7-deazaadenosines, has been shown to induce DNA double-strand breaks, ultimately triggering apoptosis.[8][10]

-

Altered DNA-Protein Interactions: The replacement of N7 with a C-H group modifies the major groove of the DNA helix. This can interfere with the binding of proteins that recognize specific DNA sequences, such as restriction enzymes.[18]

Targeting the Cellular Machinery: Enzyme Inhibition

In addition to their effects on nucleic acids, 7-deazapurine nucleosides can directly inhibit the activity of essential cellular enzymes.

-

Adenosine Kinase Inhibition: Many 7-deazaadenosine derivatives are potent inhibitors of adenosine kinase, the enzyme responsible for their initial activation.[1] This creates a complex feedback loop where the drug can regulate its own metabolism.

-

Other Kinase Inhibition: Certain synthetic 7-deazapurine nucleosides have been designed to target other kinases involved in cell signaling and proliferation, such as cyclin-dependent kinases (CDKs).

A Spectrum of Activity: Therapeutic Applications

The chemical versatility of the 7-deazapurine scaffold has led to the development of compounds with a wide range of therapeutic applications.

Anticancer Activity

The cytotoxic properties of 7-deazapurine nucleosides have been extensively investigated in the context of cancer therapy. The table below summarizes the in vitro anticancer activity of selected compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Tubercidin | Various | Nanomolar range | [2] |

| Toyocamycin | Multiple Myeloma | Nanomolar range | [6] |

| 7-thienyl-7-deazaadenosine | Various | Nanomolar range | [8][13] |

| Quinolino-fused derivative 14c | CCRF-CEM | 6-8 | [13] |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the 7-deazapurine nucleoside for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a plate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4][20]

Antiviral Activity

The inhibition of viral polymerases has made 7-deazapurine nucleosides promising candidates for antiviral therapy, particularly against RNA viruses such as Hepatitis C (HCV) and Dengue virus (DENV).

| Compound | Virus | EC50 (µM) | Reference |

| 7-deaza-2'-C-methyladenosine | West Nile Virus | Nanomolar range | [21][22][23] |

| 2'-C-methyl-7-deazapurine nucleosides | HCV | Varies | [24] |

| Derivative 6e | Dengue Virus | 2.081 | [25][26] |

Experimental Protocol: Dengue Virus Inhibition Assay

-

Cell Infection: Host cells (e.g., Vero or A549) are seeded in a multi-well plate and infected with Dengue virus.

-

Compound Treatment: The infected cells are treated with various concentrations of the 7-deazapurine nucleoside.

-

Quantification of Viral Replication: After an incubation period, the level of viral replication is assessed. This can be done by measuring the amount of viral RNA by RT-qPCR or by quantifying the expression of viral proteins (e.g., the envelope protein) using an immunoassay. The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is then determined.[25][26]

Antiparasitic Activity

Certain parasites, such as Trypanosoma cruzi (the causative agent of Chagas disease), are unable to synthesize purines de novo and rely on salvaging them from their host. This makes purine metabolic pathways an attractive target for antiparasitic drugs. 7-Aryl-7-deazapurine nucleosides have shown potent activity against T. cruzi.[5][17][27]

Future Directions and Perspectives

The journey of 7-deazapurine nucleosides from their discovery in nature to their development as sophisticated therapeutic candidates is a testament to the power of interdisciplinary research. The continued exploration of this privileged scaffold holds immense promise for the future of medicine. Key areas of future research include:

-

Targeted Delivery: The development of prodrug strategies to enhance the delivery of 7-deazapurine nucleosides to specific tissues or cell types, thereby improving their efficacy and reducing off-target toxicity.

-

Novel Modifications: The exploration of new chemical modifications at the 7-position and on the sugar moiety to fine-tune the biological activity and pharmacokinetic properties of these compounds.

-

Combination Therapies: The investigation of 7-deazapurine nucleosides in combination with other therapeutic agents to overcome drug resistance and achieve synergistic effects.

The rich history and proven track record of 7-deazapurine nucleosides ensure that they will remain a fertile ground for discovery and innovation in the years to come.

References

- 1. [PDF] Structures of KlenTaq DNA polymerase caught while incorporating C5-modified pyrimidine and C7-modified 7-deazapurine nucleoside triphosphates. | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tubercidin - Wikipedia [en.wikipedia.org]

- 4. Discovery and characterization of the tubercidin biosynthetic pathway from Streptomyces tubercidicus NBRC 13090 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo and enzymatic conversion of toyocamycin to sangivamycin by Streptomyces rimosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Negishi coupling - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Adenosine kinase - Wikipedia [en.wikipedia.org]

- 13. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phostag.com [phostag.com]

- 15. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Scholarly Article or Book Chapter | 2-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase | ID: cj82kd96t | Carolina Digital Repository [cdr.lib.unc.edu]

- 20. researchgate.net [researchgate.net]

- 21. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2'- C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 6-Hydroxy-2-methoxy-7-deazapurine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 6-Hydroxy-2-methoxy-7-deazapurine (CAS 90057-07-1), a significant heterocyclic compound within the 7-deazapurine class. As analogues of purine nucleosides, 7-deazapurines are privileged scaffolds in the design of antitumor and antiviral agents.[1] The substitution of the N7 atom with a carbon atom alters the electronic properties of the purine system, offering unique opportunities for drug design.[1] This document, intended for researchers in medicinal chemistry, drug development, and analytical sciences, details the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this molecule. While direct experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes data from related structures and foundational spectroscopic principles to provide a robust, predictive analysis. Detailed, field-proven protocols for acquiring and interpreting this data are also provided to ensure scientific rigor and reproducibility.

Introduction: The Significance of this compound

This compound, with the molecular formula C₇H₇N₃O₂, belongs to the pyrrolo[2,3-d]pyrimidine family.[2] This core structure is of immense interest due to its biological activities, which often stem from its ability to mimic natural purines and interact with various enzymatic targets. Accurate structural elucidation and characterization are paramount for understanding its structure-activity relationships (SAR) and for quality control in synthetic applications. Spectroscopic techniques like NMR and MS are indispensable tools for providing unambiguous structural confirmation. This guide explains the causal relationships between the molecule's structure—specifically the pyrrolo[2,3-d]pyrimidine core, the electron-donating methoxy group, and the tautomerically active hydroxy group—and its expected spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the analysis of its constituent parts: the pyrrolo[2,3-d]pyrimidine core and its substituents. The electron-rich nature of the pyrrole ring fused to the electron-deficient pyrimidine ring creates a unique electronic environment that influences the chemical shifts of the protons and carbons.[1]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the heterocyclic core, the methoxy group protons, and the exchangeable protons from the N-H of the pyrrole and the O-H of the hydroxyl group. The chemical shifts of protons on pyridine-like rings are known to be influenced by the electronegativity of the nitrogen atom, which causes deshielding and a downfield shift.[2]

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

| ~11.0 - 12.0 | br s | N-H (Pyrrole) | The N-H proton of the pyrrole ring in pyrrolo[2,3-d]pyrimidines is typically observed as a broad singlet in the downfield region due to hydrogen bonding and exchange. |

| ~9.5 - 10.5 | br s | O-H (Hydroxy) | The phenolic hydroxyl proton signal is typically broad and its chemical shift is concentration and temperature dependent. It is expected to be in the downfield region. |

| ~6.5 - 7.0 | d | C5-H | This proton is on the electron-rich pyrrole portion of the fused ring system. It is expected to be coupled to the N-H proton, though this coupling may not always be resolved. |

| ~3.8 - 4.0 | s | OCH₃ | The methoxy group protons will appear as a sharp singlet. Its position is characteristic for methoxy groups attached to an electron-deficient aromatic ring. |

Note: These are predicted chemical shifts. Actual experimental values can vary based on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment. The carbons of the pyrimidine ring are generally more deshielded (further downfield) than those of the pyrrole ring. The methoxy group's carbon typically appears around 55-60 ppm.[3][4]

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~160 | C6 | This carbon is attached to the electronegative hydroxyl group and is part of the pyrimidine ring, leading to a significant downfield shift. |

| ~158 | C2 | This carbon is attached to the electron-donating methoxy group and a nitrogen atom, placing it in a deshielded environment. |

| ~152 | C7a | This is the bridgehead carbon at the fusion of the two rings, and its chemical shift is characteristic of such quaternary carbons in heterocyclic systems. |

| ~150 | C4 | As a carbon in the pyrimidine ring adjacent to two nitrogen atoms, it is expected to be significantly deshielded. |

| ~100 | C4a | This is the second bridgehead carbon, typically found further upfield than C7a. |

| ~98 | C5 | This carbon is part of the electron-rich pyrrole ring and bears a hydrogen atom, placing it in the more shielded region of the aromatic carbons. |

| ~55 | OCH₃ | The chemical shift for a methoxy carbon attached to an aromatic system typically falls in this range. The value can be influenced by ortho substituents and the electronic nature of the ring.[3][5] |

Note: These are predicted chemical shifts. Actual experimental values can vary based on solvent, concentration, and instrument calibration.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₇N₃O₂), the expected monoisotopic mass is 165.0538 Da. Electrospray ionization (ESI) is the preferred method for such polar heterocyclic compounds, and analysis can be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

Predicted Mass Spectrometry Data

Table 3: Predicted ESI-MS Data

| Technique | Mode | Expected m/z | Species |

| ESI | Positive | 166.0616 | [M+H]⁺ |

| ESI | Negative | 164.0460 | [M-H]⁻ |

Plausible Fragmentation Pathways

Tandem mass spectrometry (MS/MS) can provide structural information through controlled fragmentation of the molecular ion. The 7-deazapurine core is relatively stable, but characteristic losses can be expected. The incorporation of a 7-deazapurine moiety has been shown to reduce fragmentation compared to standard purines, leading to more intense molecular ion signals.[6]

Common fragmentation pathways for this molecule would likely involve:

-

Loss of a methyl radical (•CH₃): From the methoxy group, leading to a fragment ion at m/z 151.

-

Loss of formaldehyde (CH₂O): A common fragmentation for methoxy-substituted heterocycles, resulting in a fragment at m/z 136.

-

Loss of carbon monoxide (CO): From the pyrimidine ring, a characteristic fragmentation for such heterocyclic systems.

-

Retro-Diels-Alder (RDA) Fragmentation: Cleavage of the pyrimidine ring can also occur, providing information about the core structure.

Experimental Protocols

The following protocols describe standard, self-validating methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard single-pulse ¹H spectrum with a spectral width of ~16 ppm.

-

Use a relaxation delay of 2-5 seconds and acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Use a spectral width of ~240 ppm and a sufficient number of scans for adequate signal intensity, as ¹³C has a low natural abundance.

-

-

Data Analysis: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire full scan mass spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ or [M-H]⁻ ion as the precursor and applying collision-induced dissociation (CID).

-

-

Data Analysis: Identify the molecular ion peaks and compare the exact mass to the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern from the MS/MS spectra to corroborate the proposed structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel heterocyclic compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This guide provides a foundational, yet in-depth, predictive overview of the NMR and MS spectroscopic data for this compound. By grounding these predictions in the established principles of spectroscopy and the known electronic effects of the 7-deazapurine scaffold, researchers are equipped with a reliable reference for the synthesis and characterization of this and related compounds. The detailed protocols offer a standardized approach to data acquisition, ensuring that experimental results can be confidently compared to the theoretical framework presented herein. This comprehensive analysis serves as a valuable resource, facilitating the efficient and accurate structural elucidation required for advancing research in medicinal chemistry and drug discovery.

References

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry for the detection of polymerase chain reaction products containing 7-deazapurine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidaion of 6-Hydroxy-2-methoxy-7-deazapurine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 6-Hydroxy-2-methoxy-7-deazapurine, a substituted pyrrolo[2,3-d]pyrimidine of significant interest in medicinal chemistry. The 7-deazapurine scaffold is a privileged structure known for a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] This document outlines a logical, multi-pronged analytical approach, integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy. Each analytical step is detailed with the underlying scientific principles, field-proven experimental protocols, and expected data, culminating in the unambiguous confirmation of the molecular structure. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core is a bioisostere of the naturally occurring purine ring system, where the nitrogen atom at position 7 is replaced by a carbon atom.[2] This modification imparts unique physicochemical and biological properties, making it a valuable scaffold in drug discovery.[1] Derivatives of 7-deazapurine have demonstrated potent inhibitory activity against various protein kinases, making them promising candidates for anticancer therapies.[1][3] Furthermore, their structural similarity to endogenous nucleosides allows them to function as antiviral and antibacterial agents by interfering with nucleic acid replication and other vital cellular processes.[2][4][5] The precise characterization of novel 7-deazapurine analogs, such as this compound, is a critical step in understanding their structure-activity relationships and advancing their therapeutic potential.

Proposed Synthetic Pathway

While the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established methodologies for analogous compounds.[6][7][8] A common strategy involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by functional group interconversions. A potential starting point could be a suitably substituted pyrimidine, which is then cyclized to form the fused pyrrole ring. Subsequent introduction of the methoxy and hydroxyl groups can be achieved through nucleophilic substitution and oxidation reactions, respectively.

Diagram 1: Proposed Synthetic Workflow

Caption: A conceptual workflow for the synthesis of this compound.

Comprehensive Spectroscopic Analysis

The structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following sections detail the experimental protocols and expected outcomes for each method.

Mass Spectrometry (MS)

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of the target compound.

Table 1: Mass Spectrometry Data

| Technique | Mode | Expected [M+H]⁺ | Expected [M-H]⁻ |

| High-Resolution Mass Spectrometry (HRMS) | ESI | 166.0615 | 164.0458 |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[9][10]

-

Data Acquisition: Acquire spectra in both positive and negative ion modes.

-

Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition, which should correspond to C₇H₇N₃O₂.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Table 2: Predicted ¹H and ¹³C NMR Data

| Position | Predicted ¹³C Chemical Shift (δ) ppm | Predicted ¹H Chemical Shift (δ) ppm | Multiplicity |

| 2 | ~160 | - | - |

| 4 | ~155 | - | - |

| 4a | ~115 | - | - |

| 5 | ~100 | ~6.5 | s |

| 6 | ~158 | - | - |

| 7a | ~150 | - | - |

| OCH₃ | ~55 | ~3.9 | s |

| OH | - | ~10-12 | br s |

| NH | - | ~11-13 | br s |

Note: Predicted chemical shifts are based on data from similar 7-deazapurine structures and may vary depending on the solvent and experimental conditions.[3][9]

Diagram 2: NMR Experimental Workflow

Caption: A logical workflow for NMR-based structural elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[3]

-

¹H NMR Acquisition: Utilize a standard pulse program to determine the number of different proton environments and their splitting patterns.

-

¹³C NMR and DEPT-135 Acquisition: Employ a proton-decoupled pulse program to identify the number of unique carbon signals. The DEPT-135 experiment will differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY, HSQC, HMBC) Acquisition:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

-

-

Data Processing and Analysis: Process the raw data and reference the spectra to the residual solvent peak. Integrate the signals and analyze the coupling constants and correlations to assemble the final structure.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | O-H stretch (hydroxyl) |

| 3300-3100 | N-H stretch (amine/amide) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic - methoxy) |

| 1680-1640 | C=O stretch (amide-like) |

| 1620-1580 | C=C and C=N stretch (aromatic rings) |

| 1250-1050 | C-O stretch (methoxy) |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr) and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) setup.[12]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[13][14]

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the conjugated π-system of the 7-deazapurine core.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol) of known concentration.[15]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance of the sample over a wavelength range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax), which is characteristic of the chromophore. The molar absorptivity (ε) can be calculated using the Beer-Lambert law.[15]

Conclusion

The structural elucidation of this compound is a systematic process that requires the careful integration of data from multiple analytical techniques. By following the detailed protocols and logical workflow presented in this guide, researchers can confidently confirm the structure of this and other novel heterocyclic compounds. The confirmed structure will serve as a foundation for further investigation into its biological activities and potential as a therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C–H Imidation of 7-Deazapurines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological profiling of 6- or 7-(het)aryl-7-deazapurine 4'-C-methylribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. benchchem.com [benchchem.com]

- 13. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic Fingerprinting with Fourier-Transform Infrared (FTIR) Spectroscopy: Towards a High-Throughput Screening Assay for Antibiotic Discovery and Mechanism-of-Action Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for 6-Hydroxy-2-methoxy-7-deazapurine and its Analogs: A Guide for Cellular and Biochemical Investigations

Abstract

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide focuses on 6-Hydroxy-2-methoxy-7-deazapurine, a member of this versatile class. While specific data for this compound is limited, this document provides a comprehensive framework for its investigation based on the well-established properties of 7-deazapurine derivatives. Researchers will find detailed protocols for evaluating its potential as a kinase inhibitor, its effects on cell cycle progression, and its antiviral properties. The causality behind experimental choices is explained to empower researchers to adapt these protocols for their specific needs.

Introduction: The 7-Deazapurine Scaffold

7-Deazapurine nucleosides are crucial analogs of naturally occurring purine nucleosides, exhibiting a wide range of biological activities.[1] The replacement of the N7 atom with a carbon atom in the purine ring system renders the five-membered ring more electron-rich and allows for substitutions at the C7 position.[1][2] This modification often leads to derivatives with enhanced binding to enzymes or improved base-pairing in DNA and RNA.[1][2] Consequently, numerous 7-deazapurine derivatives have been developed as potent anticancer, antiviral, and antibacterial agents.[3] Several drugs containing this scaffold are currently on the market, including the CDK4/6 inhibitor Ribociclib and the JAK1/2 inhibitor Ruxolitinib, highlighting the therapeutic significance of this compound class.[2]

This compound (CAS 90057-07-1) is a small molecule with the molecular formula C₇H₇N₃O₂ and a molecular weight of 165.15 g/mol .[4] While detailed biological studies on this specific molecule are not widely published, its structure suggests potential for biological activity consistent with other 6-substituted 7-deazapurine derivatives. This guide provides a foundational set of protocols to explore its therapeutic potential.

Potential Mechanisms of Action and Therapeutic Applications

Based on the extensive research on the 7-deazapurine class, this compound could potentially exhibit the following biological activities:

-

Kinase Inhibition: Many 7-deazapurine derivatives are potent inhibitors of protein kinases, particularly cyclin-dependent kinases (CDKs).[3][5] By targeting the ATP-binding site of these enzymes, they can modulate cellular signaling pathways involved in cell cycle regulation and proliferation.[3]

-

Anticancer Activity: Through the inhibition of kinases like CDKs, 6-substituted-7-deazapurine ribonucleosides have demonstrated significant cytostatic activity against various cancer cell lines.[3] This often leads to cell cycle arrest and, in some cases, apoptosis.[3][5]

-

Antiviral Activity: Numerous sugar-modified 7-deazapurine nucleosides have shown potent antiviral activity against a range of viruses, including Hepatitis C virus (HCV), Dengue virus, and Zika virus.[1][6][7]

The following diagram illustrates the general mechanism of action for 7-deazapurine derivatives that function as kinase inhibitors, leading to cell cycle arrest.

Caption: General mechanism of kinase inhibition by 7-deazapurine derivatives.

Experimental Protocols

The following protocols are designed to be adaptable for the investigation of this compound and its analogs.

In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the direct inhibitory effect of the compound on specific protein kinases. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is recommended for its high sensitivity and ease of use.

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal proportional to the ADP concentration.

Materials:

-

Purified recombinant kinase of interest (e.g., CDK2/Cyclin A)

-

Substrate peptide specific for the kinase

-

ATP

-

This compound (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white, flat-bottom assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM. Then, create a working dilution series in the Kinase Assay Buffer.

-

Reaction Setup:

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

-

Add 2.5 µL of the kinase-substrate mixture (prepared at 4x the final desired concentration in Kinase Assay Buffer) to each well.

-

Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

-

-

Kinase Reaction Initiation:

-

Add 5 µL of ATP solution (at 2x the final desired concentration, typically at the Km for the specific kinase) to each well to start the reaction.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no kinase control) from all experimental wells.

-

Calculate the percentage of kinase inhibition relative to the DMSO control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

| Parameter | Recommended Starting Range |

| Kinase Concentration | 1-10 nM |

| Substrate Concentration | At or near Km |

| ATP Concentration | At or near Km |

| Compound Concentration | 0.1 nM to 100 µM (log dilutions) |

| Incubation Time | 30-120 minutes |

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of the compound on the metabolic activity of cultured cancer cells, providing a measure of cell viability and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or isopropanol)

-

96-well clear, flat-bottom cell culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for 48 or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well. Gently pipette to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

-

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are fixed and stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry is then used to measure the fluorescence of a large population of individual cells, allowing for the quantification of cells in each phase of the cell cycle.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the compound or vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 cells per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.

Antiviral Assay (Cytopathic Effect Reduction Assay)

This protocol is a general method to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, CPE).

Principle: Susceptible host cells are infected with a virus in the presence of the test compound. If the compound has antiviral activity, it will inhibit viral replication and protect the cells from the virus-induced CPE. Cell viability is then measured using a method like the MTT assay.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells for many viruses)

-

Virus stock with a known titer

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT assay reagents (as described in section 3.2)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate and incubate overnight to form a confluent monolayer.

-

Compound and Virus Addition:

-

Prepare serial dilutions of the compound in cell culture medium.

-

Remove the medium from the cells and add the diluted compound.

-

Add the virus at a multiplicity of infection (MOI) that causes significant CPE within 2-3 days.

-

Include controls: uninfected cells (cell control), infected cells without compound (virus control), and a known antiviral drug as a positive control.

-

-

Incubation: Incubate the plate at 37°C until the virus control wells show >80% CPE.

-

Quantification of Cell Viability: Perform an MTT assay as described in section 3.2 to measure the viability of the cells in each well.

-

Data Analysis:

-

Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.

-

Determine the 50% effective concentration (EC₅₀), the concentration of the compound that reduces CPE by 50%.

-

Separately, determine the 50% cytotoxic concentration (CC₅₀) of the compound on uninfected cells.

-

Calculate the selectivity index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising antiviral compound.

-

Conclusion and Future Directions

The 7-deazapurine scaffold represents a highly valuable starting point for the development of novel therapeutics. While this compound remains a relatively uncharacterized compound, the protocols outlined in this guide provide a robust framework for its systematic evaluation. By investigating its potential as a kinase inhibitor, its effects on cancer cell proliferation and cell cycle progression, and its antiviral properties, researchers can elucidate its biological functions and pave the way for its potential development as a therapeutic agent. Further studies could involve target identification using proteomic approaches, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 6-Hydroxy-2-methoxy-7-deazapurine Nucleoside Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

7-Deazapurine nucleosides represent a class of purine analogs with significant therapeutic potential, demonstrating a broad spectrum of biological activities, including antiviral and anticancer properties.[1] The replacement of the N7 atom of the purine ring with a carbon atom in the pyrrolo[2,3-d]pyrimidine core alters the electronic properties and allows for further functionalization at this position, often leading to enhanced biological activity.[1] This document provides a comprehensive guide to the synthesis of a specific class of these analogs: 6-hydroxy-2-methoxy-7-deazapurine nucleosides.

The strategic incorporation of a methoxy group at the 2-position and a hydroxyl group at the 6-position of the 7-deazapurine scaffold can modulate the molecule's hydrogen bonding capabilities and its interaction with biological targets. This guide details the synthetic pathways, key reaction protocols, and critical considerations for the successful synthesis of these promising compounds and their analogs with various sugar moieties.

Synthetic Strategy Overview

The synthesis of this compound nucleoside analogs can be approached through a convergent strategy. This involves the synthesis of the appropriately substituted 7-deazapurine heterocycle (the nucleobase) and a protected sugar derivative, followed by their coupling via a glycosylation reaction. Subsequent deprotection and functional group manipulations yield the target nucleoside analogs.

A plausible and efficient synthetic route commences with a readily available 2,6-dichloro-7-deazapurine. The synthetic workflow can be conceptualized as follows:

References

Application Notes and Protocols for the Evaluation of 6-Hydroxy-2-methoxy-7-deazapurine in Antiviral Research

Introduction: The Promise of the 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine ring system, commonly known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry, particularly in the development of antiviral and antitumor agents.[1] These compounds are structural analogs of natural purines (adenine and guanine), where the nitrogen atom at position 7 is replaced by a carbon. This substitution significantly alters the electronic properties of the purine system, making the five-membered ring more electron-rich and enabling C7-functionalization.[1]

Many 7-deazapurine nucleoside analogs exert their antiviral effects after intracellular phosphorylation to their active triphosphate form.[2] This active metabolite can then compete with natural nucleoside triphosphates for incorporation by viral polymerases, such as RNA-dependent RNA polymerase (RdRp), leading to the termination of the nascent viral RNA chain or inducing lethal mutations in the viral genome.[2][3][4] This mechanism has proven effective against a wide range of RNA viruses, including Hepatitis C Virus (HCV), Dengue virus (DENV), Zika virus (ZIKV), and SARS-CoV-2.[2][5][6]

This document provides a comprehensive guide for the antiviral evaluation of 6-Hydroxy-2-methoxy-7-deazapurine (CAS: 90057-07-1, Formula: C₇H₇N₃O₂, MW: 165.15)[7]. As a purine analog base, this compound serves as a foundational building block for the synthesis of novel nucleoside analogs. The protocols herein describe the essential steps to characterize the cytotoxicity and antiviral efficacy of its derivative nucleosides, establishing a clear and logical path from initial screening to confirmatory validation.

Part 1: Foundational Concepts & Proposed Mechanism

The Bioactivation Pathway: A Prerequisite for Activity

The base, this compound, is not the active antiviral agent itself. It must first be synthetically converted into a nucleoside analog by attaching a ribose or deoxyribose sugar moiety. Once this nucleoside analog enters a host cell, it is hypothesized to undergo a three-step phosphorylation cascade, catalyzed by host cell kinases, to yield the active 5'-triphosphate metabolite. This active form is the ultimate viral polymerase inhibitor. Understanding this pathway is critical for interpreting experimental results; a lack of antiviral activity could stem from poor inhibition of the target enzyme or inefficient intracellular phosphorylation.[6][8]

Caption: Proposed bioactivation pathway for a this compound nucleoside analog.

The Selectivity Index: A Measure of Therapeutic Potential

A successful antiviral drug must be potent against its viral target while exhibiting minimal toxicity to the host.[9] Therefore, the first step in evaluating any new compound is to assess its cytotoxicity.[10] This is quantified by the 50% cytotoxic concentration (CC₅₀) , the concentration at which 50% of the host cells are killed.

The antiviral potency is measured by the 50% effective concentration (EC₅₀) , the concentration required to inhibit viral activity by 50%. The therapeutic window of a compound is then expressed as the Selectivity Index (SI) .

SI = CC₅₀ / EC₅₀